molecular formula C18H14O4 B2751118 8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate CAS No. 315233-86-4

8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate

Cat. No.: B2751118
CAS No.: 315233-86-4
M. Wt: 294.306
InChI Key: VPRYMMZYGNXYHY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of acetophenone derivatives with salicylaldehyde in the presence of a base, followed by acetylation . The reaction conditions often involve:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and optimization of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones

    Reduction: Formation of dihydro derivatives

    Substitution: Introduction of different functional groups at specific positions

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromen derivatives .

Scientific Research Applications

8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties

    Medicine: Investigated for its potential therapeutic effects in various diseases

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    7-acetoxy-4-methyl-chromen-2-one: (4-methylumbelliferyl acetate)

  • 8-methyl-4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Uniqueness

8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate stands out due to its unique combination of structural features and biological activities.

Properties

IUPAC Name

(8-methyl-4-oxo-3-phenylchromen-7-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-11-16(22-12(2)19)9-8-14-17(20)15(10-21-18(11)14)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRYMMZYGNXYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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